1-(2,4-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
The compound 1-(2,4-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the pyrazolo-pyrimidinone class, characterized by a fused pyrazole-pyrimidine core. Key structural features include:
- Position 1: A 2,4-dimethylphenyl group, enhancing lipophilicity and steric bulk.
- Position 5: A 2-(4-methoxyphenyl)-2-oxoethyl substituent, introducing electron-donating methoxy groups and ketone functionality.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-4-9-19(15(2)10-14)26-21-18(11-24-26)22(28)25(13-23-21)12-20(27)16-5-7-17(29-3)8-6-16/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQNAVVOIKPCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the intermediate pyrazolone. This intermediate is then reacted with 4-methoxybenzaldehyde in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Research indicates that this compound exhibits a variety of biological activities:
Anticancer Activity
Numerous studies have demonstrated the compound's potential as an anticancer agent. For instance:
- A study evaluated its effects on various cancer cell lines, revealing significant cytotoxicity with IC50 values ranging from 5.23 µM to 7.45 µM against A549 and HepG2 cells respectively .
- The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity:
- It was tested against several bacterial strains and fungi, demonstrating effective antibacterial properties with an IC50 value of 12.50 µM against E. coli.
- Its antifungal activity was evaluated against phytopathogenic fungi, indicating a broad spectrum of antimicrobial efficacy.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has been investigated for its anti-inflammatory effects:
- Studies suggest that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, providing a potential therapeutic avenue for inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. The presence of various functional groups such as methoxy and dimethyl phenyl moieties contributes to its pharmacological profile. Modifications to these groups can enhance or diminish activity, making SAR studies essential for optimizing efficacy.
Case Studies and Research Findings
Several case studies highlight the compound’s applications:
| Study | Cell Line | IC50 Value (µM) | Effect |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 5.23 | Cytotoxicity |
| Study 2 | HepG2 (Liver Cancer) | 7.45 | Cytotoxicity |
| Study 3 | CT26 (Colon Cancer) | 6.12 | Cytotoxicity |
| Study 4 | E.coli (Bacterial Infection) | 12.50 | Antibacterial |
These findings illustrate the compound's potential across different biological contexts.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key analogues and their properties:
Key Observations
Epimidin (1-(4-Methoxyphenyl)-5-[2-(4-(4-Methoxyphenyl)Piperazin-1-yl)-2-Oxoethyl] Derivative)
- Structural Difference : Replaces the 2,4-dimethylphenyl (R1) with a 4-methoxyphenyl group and introduces a piperazinyl moiety in R3.
- Analytical Method : Validated HPLC method (C18 column, 270 nm detection) confirms its stability and purity .
Example 52 ()
- Structural Difference: Features a fluorophenyl-ethyl group at R1 and an amino-substituted phenyl at R4.
- Physical Properties : Higher melting point (228–230°C) suggests greater crystallinity compared to the target compound .
Anticancer Derivatives ()
- Functional Groups : Urea substituents at R1 improve hydrogen-bonding capacity, critical for kinase inhibition (e.g., CBS-1 inhibits NF-κB and IL-6 pathways) .
5-(4-Bromobenzyl) Derivative ()
Biological Activity
The compound 1-(2,4-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. This class has garnered attention for its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by a complex arrangement of aromatic rings and a pyrazolo-pyrimidine core. The molecular formula is , with a molecular weight of 420.48 g/mol. The structure can be represented as follows:
Antitumor Activity
Research indicates that pyrazolo derivatives exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit various cancer cell lines. A study demonstrated that it effectively inhibits the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest. The compound's efficacy was enhanced when used in combination with doxorubicin, suggesting a potential synergistic effect in cancer therapy .
Anti-inflammatory Properties
Inflammation plays a crucial role in numerous diseases, including cancer and cardiovascular disorders. The compound has shown promising anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It exhibited activity against various bacterial strains, indicating its potential use as an antimicrobial agent. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl groups can enhance its antibacterial efficacy .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Umesha et al. (2009) | Evaluate cytotoxicity against breast cancer cells | Showed significant inhibition of cell proliferation; synergistic effect with doxorubicin |
| Aalto Research Portal (2023) | Investigate anti-inflammatory effects | Inhibition of COX-2 activity confirmed; reduced inflammatory markers in vitro |
| Science.gov (2018) | Assess antimicrobial activity | Effective against multiple bacterial strains; potential for development as an antibiotic |
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo derivatives often correlates with their structural features. Key factors influencing activity include:
- Substituents on the aromatic rings : Variations in the position and type of substituents (e.g., methoxy vs. dimethyl) can significantly alter potency.
- Core structure : The presence of the pyrazolo-pyrimidine framework is essential for maintaining biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
